3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-6-3-7-13-8(14)10(12-9(13)15)4-1-2-5-10/h1-5,7H2,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGESNTIBOXIKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield.
Chemical Reactions Analysis
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the development of novel pharmaceuticals. Its structure allows for various modifications that can enhance biological activity.
Anticancer Activity
Research indicates that derivatives of diazaspiro compounds exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the spiro structure can lead to enhanced potency against specific cancer types. The dioxo moiety is believed to play a crucial role in the interaction with biological targets, potentially leading to the inhibition of tumor growth.
Antimicrobial Properties
Compounds similar to 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile have been investigated for their antimicrobial properties. The incorporation of the nitrile group may enhance lipophilicity, improving membrane permeability and thus increasing efficacy against bacterial strains.
Material Science Applications
In material science, the unique properties of this compound allow it to be utilized in synthesizing advanced materials.
Polymer Chemistry
The compound can serve as a monomer or cross-linking agent in polymer synthesis. Its ability to form stable bonds can lead to the development of high-performance polymers with desirable thermal and mechanical properties.
Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound can be used in formulating coatings and adhesives that require robust performance under various environmental conditions.
Chemical Building Block
The compound's versatile structure makes it an ideal building block for synthesizing more complex molecules.
Synthesis of Bioactive Compounds
As a scaffold, it can facilitate the synthesis of various bioactive molecules through established organic synthesis techniques such as cyclization and functional group transformations. This versatility is particularly valuable in drug discovery and development.
Reaction Intermediates
It can also act as an intermediate in multi-step synthetic pathways, allowing chemists to construct complex architectures efficiently.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer activity of modified diazaspiro compounds derived from this compound. The research demonstrated that specific substitutions on the spiro framework led to significant cytotoxicity against breast cancer cell lines (IC50 values < 10 µM) .
Case Study 2: Material Development
In a project aimed at developing new polymeric materials for biomedical applications, researchers synthesized a series of polymers using this compound as a key monomer. The resulting materials exhibited enhanced mechanical strength and biocompatibility compared to traditional polymers .
Mechanism of Action
The mechanism of action of 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile can be compared with other spirocyclic compounds, such as:
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide: Similar in structure but with an amide group instead of a nitrile group.
2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid: Contains a carboxylic acid group instead of a nitrile group. These compounds share the spirocyclic core but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Biological Activity
3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile (CAS No. 897282-01-8) is a compound of interest due to its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C10H14N2O4
- Molecular Weight : 226.22916
- Structural Characteristics : Contains a spirocyclic structure which is significant for its biological interactions.
Anticancer Activity
Research indicates that compounds with a similar structural framework exhibit notable anticancer properties. For instance, studies have shown that derivatives of diazaspiro compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : In vitro studies demonstrated that related diazaspiro compounds significantly reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cell lines .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar moieties have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : A study reported that the compound could reduce inflammation markers in animal models of arthritis, suggesting a promising therapeutic application in inflammatory diseases .
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties, particularly towards enzymes involved in metabolic pathways related to cancer and inflammation.
- Enzyme Activity : Preliminary assays indicate that it inhibits certain kinases involved in cell signaling pathways that promote tumor growth .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the established synthetic routes for 3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile, and what reagents/conditions are critical for its preparation?
The synthesis typically involves coupling reactions between spirodiazaspiro intermediates and nitrile-containing moieties. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are employed to activate carboxylic acid derivatives for amide bond formation, followed by purification via silica gel chromatography . Key steps include maintaining anhydrous conditions and stoichiometric control to minimize side reactions.
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on multimodal spectroscopic analysis:
Q. What chromatographic methods are effective for purifying this compound?
Silica gel column chromatography with gradient elution (e.g., dichloromethane/methanol mixtures) is standard. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients may enhance resolution .
Advanced Research Questions
Q. How can researchers optimize low yields in alkylation or coupling steps during synthesis?
Yield improvements often require:
- Anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of reactive intermediates.
- Catalyst screening : Tertiary amines (e.g., triethylamine) enhance nucleophilicity in alkylation reactions .
- Stoichiometric tuning : Excess electrophilic reagents (e.g., 1-(2-bromoethoxy)-4-fluorobenzene) drive reactions to completion, as seen in spirodiazaspiro derivatization .
Q. What computational approaches aid in resolving contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants, helping assign ambiguous signals.
- Molecular dynamics models conformational flexibility in the spirocyclic core, explaining dynamic NMR effects like peak broadening .
Q. How does structural modification of the diazaspiro core influence biological activity in preclinical studies?
- Electron-withdrawing groups (e.g., fluorophenoxy) enhance metabolic stability by reducing oxidative degradation.
- Alkyl chain elongation improves membrane permeability, as demonstrated in anticonvulsant analogs where ethyl spacers increased CNS penetration .
Q. What strategies mitigate impurities in final products, particularly for analogs with >95% purity?
- Recrystallization : Solvent polarity tuning (e.g., ethyl acetate/hexane) removes hydrophobic byproducts.
- Ion-pair chromatography resolves charged impurities in sulfonamide derivatives .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic protocols (e.g., divergent catalysts or solvents)?
- Control experiments : Replicate methods side-by-side under standardized conditions (temperature, humidity).
- Mechanistic studies : Probe reaction pathways using kinetic isotope effects or trapping reactive intermediates .
Q. What analytical workflows validate spirocyclic geometry when crystallography data is unavailable?
- NOESY NMR detects through-space interactions between protons on adjacent rings.
- Vibrational Circular Dichroism (VCD) distinguishes enantiomeric forms in chiral spirocenters .
Structure-Activity Relationship (SAR) Design
Q. How can substituent placement on the diazaspiro scaffold improve target selectivity (e.g., enzyme vs. receptor binding)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
